Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multicomponent reaction. One common method involves the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, the reaction would involve 2-ethoxybenzaldehyde, 5-aminotetrazole, and ethyl acetoacetate, with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction yields the desired tetrazolopyrimidine derivative with high efficiency.
Chemical Reactions Analysis
PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the tetrazole ring.
Scientific Research Applications
PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to the modulation of various cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity and chemical properties.
3-azido-1,2,4-triazines:
The uniqueness of PROPYL 7-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O3/c1-4-10-25-16(23)14-11(3)18-17-19-20-21-22(17)15(14)12-8-6-7-9-13(12)24-5-2/h6-9,15H,4-5,10H2,1-3H3,(H,18,19,21) |
InChI Key |
CSEUZBBXZAFETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.